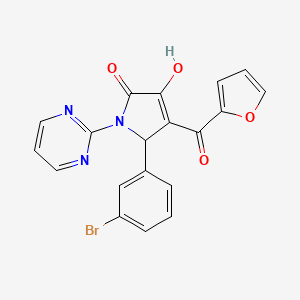

5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Description

5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrolone-based heterocyclic compound featuring a brominated phenyl group, a furan-2-ylcarbonyl moiety, and a pyrimidin-2-yl substituent. This structural complexity confers unique physicochemical and biological properties. The pyrimidin-2-yl group may facilitate hydrogen bonding or act as a pharmacophore in medicinal chemistry contexts .

Properties

IUPAC Name |

2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyrimidin-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrN3O4/c20-12-5-1-4-11(10-12)15-14(16(24)13-6-2-9-27-13)17(25)18(26)23(15)19-21-7-3-8-22-19/h1-10,15,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEQZSLEFVLRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2C(=C(C(=O)N2C3=NC=CC=N3)O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the bromophenyl, furan-2-ylcarbonyl, and pyrimidin-2-yl groups through various coupling reactions. Common reagents used in these reactions include bromine, furan-2-carboxylic acid, and pyrimidine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the pyrrolone core and aromatic rings. Key examples include:

Research Findings

- Synthetic Feasibility : Analogous compounds (e.g., 5-(4-bromophenyl)-4-(2-furylcarbonyl)-pyrrol-2-one) are synthesized via multi-step condensation reactions using brominated aldehydes and furan-2-carboxylic acid derivatives, suggesting similar routes for the target compound .

- Biological Activity: Fluorophenyl- and diethylamino-substituted pyrrolones exhibit serotonin reuptake inhibition (SSRI) activity, while benzothiazole analogs show antimicrobial effects. The target compound’s bromophenyl and pyrimidine groups may synergize for dual activity .

- Solubility and Bioavailability : Dimethoxybenzoyl-substituted analogs demonstrate improved aqueous solubility, whereas the target compound’s bromine and pyrimidine groups may require formulation optimization for pharmacokinetic efficacy .

Biological Activity

The compound 5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by:

- A bromophenyl moiety.

- A furan ring.

- A pyrimidine substituent.

- A hydroxy group.

This unique combination of functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with furan and pyrimidine structures often exhibit significant antimicrobial properties. For instance:

- A study demonstrated that derivatives similar to the compound showed effectiveness against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to lower values depending on specific substitutions .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy... | E. coli | TBD |

| 5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy... | S. aureus | TBD |

Anticancer Activity

The anticancer potential of this compound has been highlighted through various studies:

- Aurora B Kinase Inhibition : In silico studies suggest that this compound may inhibit Aurora B kinase, a critical target in cancer therapy, particularly for hepatocellular carcinoma (HCC) cell lines .

- Cell Line Studies : Experimental evaluations on human cancer cell lines have shown that structurally similar compounds can significantly reduce cell viability, indicating potential for further development as anticancer agents .

| Study | Cell Line | Result |

|---|---|---|

| In silico docking | HepG2 (liver cancer) | Strong binding affinity to Aurora B kinase |

| Experimental evaluation | Various cancer lines | Significant reduction in cell viability |

Anti-inflammatory Activity

The presence of hydroxyl groups in the structure is often associated with anti-inflammatory effects. Compounds with similar architectures have been reported to modulate inflammatory pathways effectively, suggesting that this compound may exhibit comparable activities .

Case Studies

Several case studies have explored the biological activity of compounds related to the target molecule:

- Furan Derivatives : Research has shown that 3-aryl furan derivatives exhibit broad-spectrum antibacterial activity, indicating a promising avenue for developing new antibiotics .

- Pyrimidine-based Compounds : Pyrimidine derivatives have been extensively studied for their anticancer properties, showcasing their ability to inhibit tumor growth in various experimental models .

Q & A

Q. What synthetic strategies are typically employed to prepare pyrrol-2-one derivatives with bromophenyl and pyrimidinyl substituents?

Answer: Synthesis involves multi-step organic reactions, often starting with cyclization of substituted pyrrolidine precursors. For example:

- Base-assisted cyclization : Reacting hydroxy-pyrrol-2-one intermediates with aryl amines or phenols under basic conditions (e.g., KOH/EtOH) to form the core structure .

- Functionalization : Subsequent coupling reactions (e.g., Suzuki for bromophenyl groups) or acylation (e.g., furan-2-ylcarbonyl via Friedel-Crafts) to install substituents.

- Key steps : Purification via recrystallization (e.g., using ethanol/water) and characterization by NMR, FTIR, and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Identifies proton environments (e.g., hydroxy proton at δ ~10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) and carbon backbone .

- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups .

- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C22H15BrN3O4: ~488.02 g/mol) .

Q. What is the role of the furan-2-ylcarbonyl group in the compound’s reactivity?

Answer: The electron-rich furan ring enhances π-π stacking interactions in biological targets, while the carbonyl group participates in hydrogen bonding. This moiety is often introduced via benzoylation using furan-2-carbonyl chloride under anhydrous conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization yields during synthesis?

Answer:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, base strength) to identify optimal conditions. For example, using DMF as a solvent at 80°C improved cyclization yields in related pyrrol-2-ones from 46% to >60% .

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Evidence from similar compounds shows a 15–20% yield increase with catalytic ZnCl₂ .

Q. How should researchers address discrepancies in NMR data between synthesized batches?

Answer:

- Comparative analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., 5-(4-chlorophenyl)-pyrrol-2-one derivatives in ).

- Crystallography : Perform single-crystal X-ray diffraction (as in ) to resolve ambiguous proton assignments. For example, crystallography confirmed the regioselectivity of bromophenyl substitution in a related compound .

Q. What computational methods predict the biological activity of this compound?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The pyrimidinyl group may act as a hinge-binding motif in kinase inhibition, as seen in analogs with IC50 values <1 µM .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity data from related compounds to prioritize synthetic targets .

Q. How does the bromophenyl substituent influence the compound’s stability under acidic conditions?

Answer:

- Degradation studies : Expose the compound to HCl (0.1–1 M) and monitor via HPLC. Bromophenyl groups in similar structures showed <5% degradation over 24 hours at pH 2, attributed to the electron-withdrawing bromine stabilizing the aryl ring .

- Stabilizers : Co-formulate with antioxidants (e.g., BHT) to mitigate oxidative degradation observed in accelerated stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.